molecular formula C10H12K3N5O10P2 B162952 potassium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate CAS No. 70285-70-0

potassium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate

Cat. No. B162952
CAS RN: 70285-70-0
M. Wt: 541.47 g/mol
InChI Key: YGYVXAGQLQDNRF-MCDZGGTQSA-N
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Description

Molecular Structure Analysis

The R-S notation in the name of the compound suggests that it has one or more chiral centers . Chiral centers are atoms that are bonded to four different groups, resulting in non-superimposable mirror images (enantiomers). The configuration of these chiral centers (whether they are R or S) can significantly affect the properties and reactivity of the molecule.

Scientific Research Applications

Synthesis and Biological Activity

The compound has been used in the synthesis of biologically active substances. For instance, its derivatives were involved in the synthesis of novel 3-formamido-3-acylamino-monobactams, highlighting its role in the development of new antibacterial agents (Branch, Finch, & Pearson, 1989).

Structural Analysis in Chemistry

Potassium salts related to this compound, like potassium clavulanate, have been studied for their chemical stability and crystal structure, providing insights into their chemical behavior and interactions (Fujii et al., 2010).

Role in Probing Enzymatic Functions

It has also been used in creating stable, fluorescent-labeled ATP analogs for studying adenylyl cyclases. This application is significant in understanding the binding site and function of enzymes involved in cellular signal transduction (Emmrich et al., 2010).

Development of Ion Sensors

The compound's derivatives have been explored for creating ion sensors, like in the case of triazacryptand-based fluorescent sensors for potassium sensing. These sensors are useful for both extracellular and intracellular potassium ion detection (Zhou et al., 2011).

properties

IUPAC Name

potassium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O10P2.K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q-1;+1/t4-,6-,7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYVXAGQLQDNRF-MCDZGGTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)[O-])O)N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)[O-])O)N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14KN5O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220518
Record name Adenosine 5'-(trihydrogen diphosphate), monopotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine 5'-(trihydrogen diphosphate), monopotassium salt

CAS RN

70285-70-0
Record name Adenosine 5'-(trihydrogen diphosphate), monopotassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070285700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine 5'-(trihydrogen diphosphate), monopotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine 5'-(trihydrogen diphosphate), monopotassium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
potassium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate
Reactant of Route 2
Reactant of Route 2
potassium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate
Reactant of Route 3
potassium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate
Reactant of Route 4
potassium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate
Reactant of Route 5
potassium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate
Reactant of Route 6
Reactant of Route 6
potassium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate

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